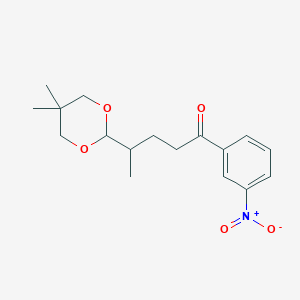
4-Benzylpiperazin-4-ium-1-amine;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylpiperazin-4-ium-1-amine;chloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a benzyl group attached to the piperazine ring, which is further modified by the addition of an amine group and a chloride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpiperazin-4-ium-1-amine;chloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for yield and purity, and involves the use of industrial reactors and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzylpiperazin-4-ium-1-amine;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce secondary amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Benzylpiperazin-4-ium-1-amine;chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmacologically active compounds, including potential antimicrobial and antifungal agents.
Biological Research: The compound is used in studies involving molecular docking and structure-based investigations to understand its interaction with biological targets.
Industrial Applications: It is employed in the development of new materials and chemical intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Benzylpiperazin-4-ium-1-amine;chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity. For example, it has been shown to exhibit significant antibacterial and antifungal activity by inhibiting the function of oxidoreductase enzymes . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylpiperazine (BZP): A central nervous system stimulant with structural similarities to 4-Benzylpiperazin-4-ium-1-amine;chloride.
1-(3-Chlorophenyl)piperazine (mCPP): Another piperazine derivative with psychoactive properties.
Cyclizine: An antihistamine and anti-emetic drug that is structurally related to piperazine derivatives.
Uniqueness
This compound is unique due to its specific combination of a benzyl group, piperazine ring, and amine functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
4-benzylpiperazin-4-ium-1-amine;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11;/h1-5H,6-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRHCIPVFDUVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC[NH+]1CC2=CC=CC=C2)N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;hydrate](/img/structure/B7972061.png)
![(S)-Fmoc-3-amino-5-[(n'-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid](/img/structure/B7972068.png)

![N-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B7972079.png)


![9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane](/img/structure/B7972113.png)
![Borane;tert-butyl-[[tert-butyl(methyl)phosphanyl]methyl]-methylphosphane](/img/structure/B7972117.png)
![Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B7972125.png)
![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B7972128.png)
![potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide](/img/structure/B7972137.png)


